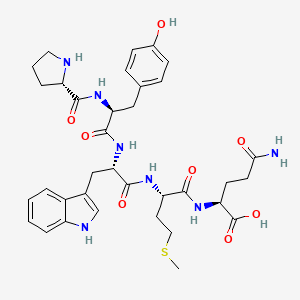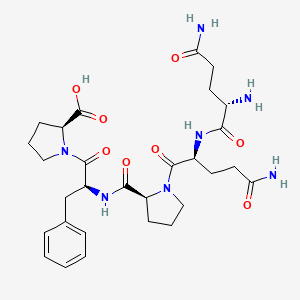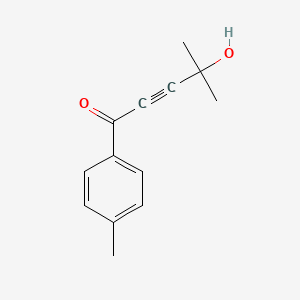
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid: is a complex organic compound with the molecular formula C25H38O4 It is characterized by the presence of a hydroxyl group at the second position and an octadec-9-enoyl group at the fifth position on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid with octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octadec-9-enoyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-5-(octadec-9-enoyl)benzoic acid or 2-carboxy-5-(octadec-9-enoyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(octadecanoyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(octadec-9-enoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octadec-9-enoyl chain play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-(octadec-9-en-1-yl)benzoic acid: Similar structure but with a different alkyl chain.
2-Hydroxy-5-(octadecanoyl)benzoic acid: Saturated version of the compound.
2-Hydroxy-5-(hexadec-9-enoyl)benzoic acid: Similar structure with a shorter alkyl chain.
Uniqueness
2-Hydroxy-5-(octadec-9-enoyl)benzoic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and an unsaturated long-chain fatty acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
253874-45-2 |
|---|---|
Fórmula molecular |
C25H38O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
2-hydroxy-5-octadec-9-enoylbenzoic acid |
InChI |
InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)21-18-19-24(27)22(20-21)25(28)29/h9-10,18-20,27H,2-8,11-17H2,1H3,(H,28,29) |
Clave InChI |
ZERLDCHYZDASDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)



![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)



![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
